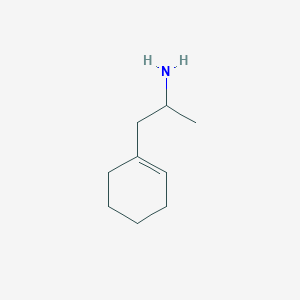
1-(Cyclohex-1-en-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)propan-2-amine is a chemical compound with the molecular formula C9H17N It is characterized by a cyclohexene ring attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated amines.
Substitution: N-substituted amines.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of polymers, surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Cyclohex-1-en-1-yl)methylamine
- 1-(Cyclohex-1-en-1-yl)pyrrolidine
- Cyclohex-1-en-1-yl acetate
Uniqueness: 1-(Cyclohex-1-en-1-yl)propan-2-amine is unique due to its specific structure, which combines a cyclohexene ring with a propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5471-56-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H17N/c1-8(10)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7,10H2,1H3 |
InChI Key |
YLEJNHKGVADOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


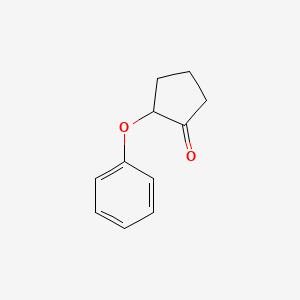
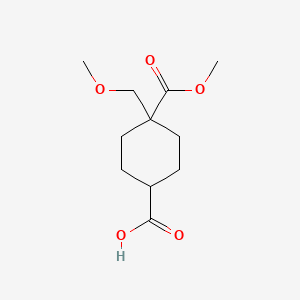

![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)

![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
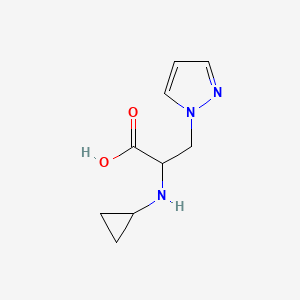
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
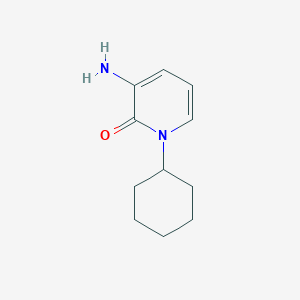
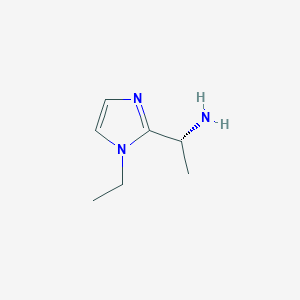
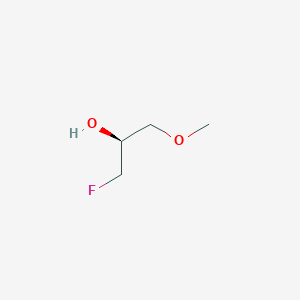
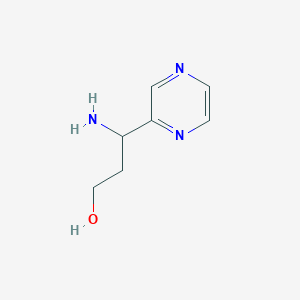
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)
